Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C13H24F3O6P and a molecular weight of 364.3 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a phosphoryl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with diisobutyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphoryl ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted fluorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate include:
- Ethyl 2-oxo-4-phenylbutyrate
- tert-Butyl 2-(diethoxyphosphoryl)acetate
- 2-(Diethoxyphosphoryl)ethyl acetate .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a trifluoromethyl group and a phosphoryl ester group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in phosphorylation reactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[bis(2-methylpropoxy)phosphoryloxy]-3,3,3-trifluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24F3O6P/c1-6-19-12(17)11(13(14,15)16)22-23(18,20-7-9(2)3)21-8-10(4)5/h9-11H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGDQHPTIONWKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)OP(=O)(OCC(C)C)OCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24F3O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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